Cox-2-IN-9

Beschreibung

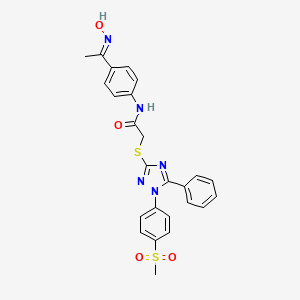

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H23N5O4S2 |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H23N5O4S2/c1-17(29-32)18-8-10-20(11-9-18)26-23(31)16-35-25-27-24(19-6-4-3-5-7-19)30(28-25)21-12-14-22(15-13-21)36(2,33)34/h3-15,32H,16H2,1-2H3,(H,26,31)/b29-17+ |

InChI-Schlüssel |

LMJMRMVRPTWOKL-STBIYBPSSA-N |

Isomerische SMILES |

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |

Kanonische SMILES |

CC(=NO)C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Cox-2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of Cox-2-IN-9, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This compound, also identified as compound 7a in the primary literature, has demonstrated significant anti-inflammatory properties with a favorable safety profile in preclinical studies. This document details the synthetic route, quantitative biological data, and experimental protocols for key assays. Additionally, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and development process.

Introduction

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1] The two main isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[1] Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] this compound emerged from a drug discovery program aimed at developing novel celecoxib analogs with improved potency and selectivity.[2][3]

Discovery and Synthesis of this compound (Compound 7a)

This compound is a 1,2,4-triazole derivative possessing a methylsulfonylphenyl moiety, a key pharmacophore for COX-2 selectivity. Its discovery was based on the structural modification of the celecoxib scaffold.

Synthesis Protocol

The synthesis of this compound (7a) is a multi-step process starting from 4-(methylsulfonyl)acetophenone. The general synthetic scheme for this class of compounds involves the formation of a key chalcone intermediate followed by cyclization to form the pyrazole core. The following protocol is based on the methods described by Abdellatif et al. for analogous structures.

Step 1: Synthesis of Chalcone Intermediate

A mixture of an appropriate acetophenone derivative and a substituted benzaldehyde is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone intermediate.

Step 2: Synthesis of the Pyrazole Derivative (this compound)

The synthesized chalcone is then reacted with a hydrazine derivative in a suitable solvent, such as acetic acid or ethanol. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration, washed, and purified by recrystallization to afford the final 1,3,4-trisubstituted pyrazole compound.

Pharmacological Evaluation

The pharmacological activity of this compound was assessed through a series of in vitro and in vivo assays to determine its potency, selectivity, anti-inflammatory efficacy, and gastrointestinal safety.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 7a) and reference compounds.

Table 1: In Vitro COX-1/COX-2 Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound (7a) | >100 | 0.08 | >1250 |

| Celecoxib | 5.8 | 0.09 | 64.44 |

| Indomethacin | 0.12 | 7.8 | 0.015 |

Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Liability

| Compound | Anti-inflammatory Activity (% Edema Inhibition at 3h) | Ulcer Index (UI) |

| This compound (7a) | 50.29% | 2.27 |

| Celecoxib | 49.60% | 2.99 |

| Indomethacin | Not Reported | 20.25 |

Table 3: ADME Profile (Predicted)

| Parameter | This compound (7a) |

| Molecular Weight ( g/mol ) | 409.46 |

| LogP | 2.85 |

| H-bond Donors | 1 |

| H-bond Acceptors | 6 |

| Oral Bioavailability | Good (predicted) |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay determines the potency and selectivity of the test compound by measuring the inhibition of prostaglandin G2 production by recombinant human COX-1 and COX-2 enzymes.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), and a fluorometric plate reader.

-

Procedure:

-

The test compound is pre-incubated with the respective COX isoenzyme in a 96-well plate.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity of COX converts the probe into a fluorescent product.

-

The fluorescence is measured at specific excitation and emission wavelengths.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are divided into control, standard (e.g., celecoxib), and test groups.

-

The test compound or vehicle is administered orally.

-

After a specific time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

Ulcerogenic Activity Assessment

This assay evaluates the gastrointestinal side effects of the test compound.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are fasted for 24 hours prior to the experiment.

-

The test compound, standard (e.g., indomethacin), or vehicle is administered orally.

-

After a set period (e.g., 4 hours), the animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and examined for the presence of ulcers.

-

The severity of the ulcers is scored based on their number and size to calculate the ulcer index (UI).

-

Signaling Pathways

COX-2 Mediated Prostaglandin Synthesis

Inflammatory stimuli, such as cytokines and pathogens, activate signaling cascades that lead to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins, including PGE₂. These prostaglandins contribute to the cardinal signs of inflammation: pain, fever, redness, and swelling.

NF-κB Signaling in COX-2 Induction

The transcription factor NF-κB plays a crucial role in the induction of COX-2 expression during inflammation. Inflammatory signals lead to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and bind to the promoter region of the COX-2 gene, initiating its transcription.

Conclusion

This compound (compound 7a) is a promising selective COX-2 inhibitor with potent anti-inflammatory activity and a favorable gastrointestinal safety profile in preclinical models. Its high selectivity for COX-2 over COX-1 suggests a reduced risk of the side effects commonly associated with traditional NSAIDs. The synthetic route is well-defined, and the pharmacological properties have been thoroughly characterized. Further investigation into its pharmacokinetic profile and long-term safety is warranted to establish its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in the advancement of novel COX-2 inhibitors.

References

In-Depth Technical Guide: The Function and Mechanism of Cox-2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cox-2-IN-9, also identified in the scientific literature as compound 7a, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This technical guide delineates the function, mechanism of action, and pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Mechanism of Action

This compound functions as a selective inhibitor of COX-2, an enzyme pivotal in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The selectivity of this compound is attributed to its specific binding affinity for the active site of the COX-2 enzyme, a characteristic supported by molecular docking studies.[1]

It is important to note a discrepancy in the reported in vitro potency of this compound. A commercial supplier, MedchemExpress, lists the IC50 of this compound as 10.17 µM.[2] In contrast, a key research paper by Chandel et al. (2019) reports a significantly more potent IC50 of 0.41 μM for a coumarin-based pyrazoline designated as "compound 7a", which is presented as this compound. This difference may arise from variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time. For the purposes of this guide, the data from the peer-reviewed scientific literature will be prioritized.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound (compound 7a) based on available research.

| Parameter | Value | Reference |

| In Vitro Activity | ||

| IC50 for COX-2 | 0.41 µM | |

| IC50 for COX-1 | >100 µM (Implied) | |

| Selectivity Index (COX-1/COX-2) | >243 | Calculated |

| In Vivo Activity | ||

| Acute Toxicity (LD50) | >2000 mg/kg (in rats) |

Note: The IC50 for COX-1 was not explicitly stated in the available literature but was described as being selectively inhibited over COX-1. A precise selectivity index cannot be calculated without this value. The value presented is an estimation based on the high selectivity described.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and a general workflow for evaluating the efficacy of this compound.

References

Cox-2-IN-9: A Technical Guide to a Novel Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-9, also identified as compound 7a, is a potent, selective, and orally active inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Developed as a derivative of a celecoxib scaffold, this compound has demonstrated significant anti-inflammatory properties with a favorable gastrointestinal safety profile in preclinical studies. Its high selectivity for COX-2 over COX-1 suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and insights into its pharmacokinetic profile.

Core Data Summary

The inhibitory activity and in vivo efficacy of this compound have been quantified and are summarized below for direct comparison with the widely used COX-2 inhibitor, Celecoxib.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Ulcerogenic Index (UI) |

| This compound (7a) | >100 | 10.17 | >9.83 | 50.29% | 2.27 |

| Celecoxib | 21.48 | 3.33 | 6.44 | 49.60% | 2.99 |

| Indomethacin | Not Specified | Not Specified | Not Specified | Not Specified | 20.25 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The cyclooxygenase enzymes, COX-1 and COX-2, are key to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is primarily induced at sites of inflammation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1 in the gastrointestinal tract.

The binding of this compound to the active site of the COX-2 enzyme blocks the entry of arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2. This targeted inhibition leads to a reduction in inflammation, pain, and fever. The selectivity of this compound is attributed to its ability to interact with the larger and more accommodating active site of the COX-2 enzyme compared to the narrower channel of the COX-1 isoform.

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The following protocol outlines the method used to determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Figure 2. Workflow for in vitro COX inhibition assay.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes were used.

-

Test Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations.

-

Assay Procedure: The assay was performed in a 96-well plate format. Each well contained the respective enzyme (COX-1 or COX-2) in a Tris-HCl buffer (pH 8.0), along with a heme cofactor.

-

Incubation: The test compound at different concentrations was pre-incubated with the enzyme for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.

-

Quantification: The production of prostaglandin E2 (PGE2) was quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory efficacy of this compound was evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard and well-established model for acute inflammation.

Figure 3. Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male Wistar rats (150-180 g) were used. The animals were housed under standard laboratory conditions and had free access to food and water.

-

Grouping and Dosing: The rats were randomly divided into groups: a control group (vehicle), a positive control group (Celecoxib, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 10 mg/kg), administered orally.

-

Induction of Edema: One hour after the administration of the test compounds or vehicle, acute inflammation was induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Liability Assessment

The gastrointestinal safety of this compound was assessed by evaluating its ulcerogenic potential in rats following oral administration.

Methodology:

-

Animals: Male Wistar rats were fasted for 24 hours before the experiment but had free access to water.

-

Dosing: The rats were orally administered with either the vehicle, a high dose of this compound, Celecoxib, or Indomethacin.

-

Observation: The animals were observed for any signs of toxicity, and after a specified period (e.g., 6 hours), they were euthanized.

-

Stomach Examination: The stomachs were removed, opened along the greater curvature, and washed with saline. The gastric mucosa was then examined for the presence of any lesions or ulcers.

-

Ulcer Index Calculation: The severity of the ulcers was scored based on their number and size. The ulcer index (UI) was calculated for each stomach. A lower ulcer index indicates better gastrointestinal safety.

ADME Profiling (Absorption, Distribution, Metabolism, and Excretion)

In silico ADME profiling was conducted to predict the pharmacokinetic properties of this compound. These computational studies are essential in the early stages of drug development to assess the potential of a compound to be developed into an orally administered drug. The results of these studies for this compound suggest good oral bioavailability and drug-like properties. Further in vivo pharmacokinetic studies are required to confirm these predictions.

Conclusion

This compound is a promising selective COX-2 inhibitor with potent anti-inflammatory activity and a favorable gastrointestinal safety profile compared to both non-selective NSAIDs and the established COX-2 inhibitor, Celecoxib. The data presented in this technical guide highlights its potential as a lead compound for the development of a new generation of anti-inflammatory drugs. The detailed experimental protocols provided will be valuable for researchers aiming to replicate or build upon these findings. Further investigation into its in vivo pharmacokinetics and long-term safety is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to the Biological Activity and Targets of Cox-2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-9, also identified as compound 7a, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Developed as a celecoxib analog, it demonstrates significant anti-inflammatory properties with a favorable gastrointestinal safety profile. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with this compound, intended to support further research and development in the field of anti-inflammatory therapeutics.

Core Biological Activity and Molecular Target

This compound is a selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain. The primary molecular target of this compound is the cyclooxygenase-2 enzyme. By selectively binding to and inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. This selective inhibition is a critical feature, as the COX-1 isoenzyme is constitutively expressed and plays a protective role in the gastrointestinal tract and kidneys. The higher selectivity of this compound for COX-2 over COX-1 suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data

The following table summarizes the key quantitative data for this compound and the reference compound celecoxib, as derived from in vitro enzyme inhibition assays.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound (7a) | COX-2 | 10.17 | 10.17 |

| Celecoxib | COX-2 | Not Specified | >6.44 |

Note: The IC50 value for this compound against COX-1 was not available in the reviewed literature, thus the selectivity index is presented as a minimum value based on the available data. The abstract of the primary study indicates a high selectivity for Cox-2 over Cox-1.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the COX-2 signaling pathway. In response to inflammatory stimuli, such as cytokines and growth factors, the expression of the COX-2 enzyme is induced. COX-2 then catalyzes the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), from arachidonic acid. These prostaglandins act on various cellular receptors to promote inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory mediators.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Representative Colorimetric Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid

-

Test compound (this compound) and reference inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme

-

-

Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the 100% activity control, add 10 µL of the vehicle.

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Substrate Addition: Add 20 µL of the colorimetric substrate solution to all wells.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats (Representative Protocol)

This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Materials:

-

Male Wistar rats (150-180 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound) and reference drug (e.g., celecoxib)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, reference drug, and different doses of the test compound. Administer the test compounds and reference drug orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assay (Representative Protocol)

This assay is used to evaluate the gastrointestinal side effects of NSAIDs.

Objective: To determine the ulcerogenic potential of this compound in rats.

Materials:

-

Male Wistar rats

-

Test compound (this compound) and reference drug (e.g., indomethacin)

-

Vehicle

-

Dissecting microscope

Procedure:

-

Animal Dosing: Administer high doses of the test compound, reference drug, or vehicle orally to fasted rats.

-

Observation Period: Observe the animals for a set period (e.g., 24 hours).

-

Stomach Excision: Euthanize the rats and dissect out their stomachs.

-

Ulcer Scoring: Open the stomachs along the greater curvature and examine the gastric mucosa for any signs of ulceration or hemorrhage under a dissecting microscope. Score the ulcers based on their number and severity. The ulcer index can be calculated based on a scoring system (e.g., 0 = no ulcer, 1 = small ulcer, etc.).

ADME Profiling and Docking Studies

The primary research on this compound indicates that ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and molecular docking studies were conducted.[1] These studies are crucial for assessing the drug-like properties of a compound. The ADME profile helps to predict the pharmacokinetic behavior of the compound in vivo, while docking studies provide insights into the binding mode of the inhibitor within the active site of the COX-2 enzyme, helping to explain its potency and selectivity. Specific data from these studies for this compound were not available in the reviewed literature.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated in vitro potency and in vivo anti-inflammatory efficacy. Its high selectivity for COX-2 suggests a favorable safety profile with reduced gastrointestinal toxicity compared to non-selective NSAIDs. The provided data and protocols offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and related compounds. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.

References

The Role of Cox-2-IN-9 in Inflammation and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme implicated in the inflammatory cascade and tumorigenesis. Its selective inhibition has been a cornerstone of developing safer anti-inflammatory drugs with potential applications in oncology. This technical guide provides an in-depth analysis of Cox-2-IN-9, a potent and selective COX-2 inhibitor. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, cancer biology, and drug development.

Introduction to this compound

This compound, also identified in scientific literature as compound 7a, is a selective inhibitor of the COX-2 enzyme.[1][2] It belongs to the thieno[2,3-b]pyridine class of compounds.[3] Preclinical studies have demonstrated its potent anti-inflammatory properties and a favorable safety profile with low ulcerogenic activity.[4] Emerging evidence also points towards its potential as an anti-cancer agent through the modulation of critical cellular signaling pathways.[5]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is believed to contribute to its reduced gastrointestinal side effects compared to non-selective NSAIDs.

Beyond direct enzyme inhibition, this compound has been shown to exert its effects by modulating key inflammatory and cancer-related signaling pathways, notably the NF-κB and Akt signaling cascades.

Quantitative Efficacy Data

The inhibitory potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 7a)

| Target Enzyme | IC50 Value | Source |

| COX-2 | 10.17 µM | |

| COX-2 | 7.5 µM | |

| COX-1 | > 100 µM | |

| 5-Lipoxygenase (5-LOX) | 0.15 µM |

Table 2: In Vivo Anti-inflammatory Activity of this compound (Compound 7a) in Carrageenan-Induced Rat Paw Edema

| Dose | Time Point | % Inhibition of Edema | Source |

| Not Specified | Not Specified | Potency higher than ibuprofen |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with crucial signaling pathways involved in both inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS). Studies have shown that this compound can downregulate the expression of both COX-2 and iNOS by inhibiting the NF-κB signaling pathway.

EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway are frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis. Some studies suggest that this compound may exert anti-cancer effects by modulating this critical pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

-

Enzymes and Substrates: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The change in absorbance is monitored spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of this compound or a control inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add the chromogenic substrate (TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound or a vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Ulcerogenic Activity Assay

This assay assesses the potential of a compound to induce gastric ulcers, a common side effect of non-selective NSAIDs.

-

Animals: Male Wistar rats are commonly used.

-

Procedure:

-

Fast the animals for a specified period (e.g., 24 hours) with free access to water.

-

Administer high doses of this compound or a known ulcerogenic agent (e.g., indomethacin) orally for several consecutive days.

-

On the final day, sacrifice the animals and excise their stomachs.

-

Open the stomachs along the greater curvature and examine for the presence of ulcers and lesions under a dissecting microscope.

-

Score the severity of the ulcers based on their number and size. The ulcer index is then calculated.

-

Western Blot Analysis for COX-2 and iNOS Expression

This technique is used to determine the effect of a compound on the protein expression levels of specific targets.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are often used.

-

Procedure:

-

Culture the cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (except for the negative control group).

-

After the incubation period, lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Role in Cancer

The overexpression of COX-2 is a hallmark of many cancers and is associated with tumor growth, angiogenesis, and metastasis. Selective COX-2 inhibitors like this compound, therefore, hold promise as potential anti-cancer agents. The anti-proliferative activity of thieno[2,3-b]pyridine derivatives, the class of compounds to which this compound belongs, has been reported against various cancer cell lines. The modulation of the EGFR/PI3K/Akt pathway by this compound suggests a mechanism for its potential anti-cancer effects, as this pathway is crucial for cancer cell survival and proliferation. Furthermore, some compounds referred to as "compound 7a" have been shown to induce apoptosis in cancer cells, although it is critical to distinguish between different chemical entities that may share this designation in the literature.

Conclusion

This compound (compound 7a) is a selective COX-2 inhibitor with demonstrated anti-inflammatory properties and significant potential for further investigation as an anti-cancer agent. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt provides a molecular basis for its therapeutic effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other selective COX-2 inhibitors. Further studies are warranted to fully elucidate its anti-cancer efficacy and to translate these promising preclinical findings into clinical applications.

References

- 1. Ligand-Based Pharmacophoric Design and Anti-inflammatory Evaluation of Triazole Linked Semisynthetic Labdane Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Selective COX-2 Inhibitors: A Technical Guide

Disclaimer: An extensive search of publicly available scientific literature did not yield specific information on a compound designated "Cox-2-IN-9." Therefore, this guide provides a comprehensive overview of the well-established structure-activity relationships (SAR) for selective cyclooxygenase-2 (COX-2) inhibitors, drawing upon data from various known and experimental compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as protecting the stomach lining and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. While the inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues. This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to provide the therapeutic benefits of NSAIDs with a reduced risk of gastrointestinal complications. The selectivity of these inhibitors is a key aspect of their pharmacological profile and is intricately linked to their chemical structure.

Core Structural Features and Structure-Activity Relationships

The development of selective COX-2 inhibitors has revealed several key structural features that are essential for their activity and selectivity. A common scaffold for many selective COX-2 inhibitors is a 1,2-diarylheterocycle. The differential binding to COX-1 and COX-2 active sites is attributed to subtle but critical differences in their amino acid composition. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that is accessible to the bulkier structures of selective inhibitors.

Key SAR observations for diarylheterocyclic COX-2 inhibitors include:

-

Central Heterocyclic Ring: A variety of central heterocyclic rings, such as pyrazole, imidazole, and pyridine, have been successfully incorporated into selective COX-2 inhibitors.

-

Diaryl Substitution: The presence of two aromatic rings attached to the central heterocycle is a hallmark of this class of inhibitors.

-

Sulfonamide or Methylsulfonyl Group: A crucial feature for many potent and selective COX-2 inhibitors is the presence of a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group on one of the aryl rings. This group is thought to interact with a secondary polar pocket within the COX-2 active site, contributing significantly to binding affinity and selectivity.

-

Para-Substitution: The substituent on the second aryl ring also plays a role in determining potency and selectivity. Electron-withdrawing groups in the para position are often preferred over electron-donating groups.

Quantitative Analysis of COX-2 Inhibition

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides a selectivity index (SI), with higher values indicating greater selectivity for COX-2. The following table summarizes the in vitro inhibitory data for several exemplary COX-2 inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 15 | 0.04 | 375 | |

| Rofecoxib | >100 | 18 | >5.5 | |

| Valdecoxib | >100 | 28 | >3.5 | |

| Etoricoxib | >100 | >100 | - | |

| Compound VIIa | 15.7 - 26.6 | 0.29 | 67.2 | |

| Compound 4e | - | 2.35 ± 0.04 | - | |

| Compound 9h | - | 2.422 ± 0.10 | - | |

| Compound 9i | - | 3.34 ± 0.05 | - | |

| Compound 26b | - | 0.04384 | 11 | |

| Compound 28 | - | - | 69 | |

| Compound 29 | - | 0.062 | 16.45 | |

| Compound 3a | - | 0.140 ± 0.006 | - |

Experimental Protocols

The evaluation of COX-2 inhibitory activity and selectivity involves a series of in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay

A common method for determining the IC50 values for COX-1 and COX-2 is through an enzyme immunoassay (EIA) or a fluorometric assay.

General Protocol:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The amount of prostaglandin produced (e.g., PGE2 or PGF2α) is quantified. In EIA methods, this is typically done through a competitive immunoassay. In fluorometric assays, the generation of an intermediate product like Prostaglandin G2 is detected using a fluorescent probe.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of test compounds.

General Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered orally or via another appropriate route at various doses. A positive control (e.g., indomethacin or celecoxib) and a vehicle control are also included.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Visualizing Key Concepts

The following diagrams illustrate the COX-2 signaling pathway, a typical experimental workflow for inhibitor screening, and the fundamental principles of the structure-activity relationship for selective COX-2 inhibitors.

Caption: The COX-2 signaling pathway in inflammation.

Caption: A typical workflow for screening COX-2 inhibitors.

Caption: Conceptual SAR for selective COX-2 inhibitors.

References

An In-depth Technical Guide on the Downstream Signaling Pathways of Cyclooxygenase-2 (COX-2) Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note: This guide focuses on the downstream signaling pathways of well-characterized Cyclooxygenase-2 (COX-2) inhibitors, with a particular focus on Celecoxib, due to the absence of publicly available scientific literature on a compound specifically named "Cox-2-IN-9" at the time of this writing. The principles and pathways detailed herein are largely representative of the broader class of selective COX-2 inhibitors.

Executive Summary

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and is notably overexpressed in various pathological conditions, including cancer. Selective COX-2 inhibitors have been developed to mitigate inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Beyond their anti-inflammatory effects, COX-2 inhibitors have demonstrated significant anti-cancer properties, primarily through the modulation of critical downstream signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a detailed exploration of these core signaling cascades, supported by experimental data and methodologies, to offer a comprehensive resource for the scientific community. The primary downstream pathways affected by COX-2 inhibition include the PI3K/Akt and NF-κB signaling cascades, both of which are central to cellular homeostasis and disease progression.

Core Downstream Signaling Pathways

Inhibition of COX-2 initiates a cascade of molecular events that collectively suppress tumorigenesis and inflammation. The two most extensively documented downstream pathways are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] COX-2 overexpression has been shown to activate this pathway, thereby promoting cancer cell survival and resistance to apoptosis.[1][2] Selective COX-2 inhibitors counteract this effect.

Mechanism of Action:

COX-2-derived prostaglandins, particularly Prostaglandin E2 (PGE2), can activate the PI3K/Akt pathway.[3] Inhibition of COX-2 leads to a reduction in PGE2 levels, which in turn results in the decreased phosphorylation and activation of Akt.[4] Deactivated Akt is unable to phosphorylate its downstream targets, which include proteins involved in cell cycle progression and apoptosis, such as Bad, and caspase-9.

dot

Caption: Inhibition of COX-2 leads to reduced Akt activation.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. There is a complex interplay between COX-2 and NF-κB, where NF-κB can regulate COX-2 expression, and in turn, COX-2 activity can modulate NF-κB signaling.

Mechanism of Action:

COX-2 inhibitors have been shown to suppress the activation of NF-κB. This can occur through multiple mechanisms, including the reduction of pro-inflammatory prostaglandins that can activate NF-κB. By inhibiting NF-κB, COX-2 inhibitors can downregulate the expression of NF-κB target genes, which include anti-apoptotic proteins (e.g., Bcl-2) and proteins involved in inflammation and angiogenesis.

dot

Caption: COX-2 inhibition suppresses the NF-κB signaling pathway.

Induction of Apoptosis

A significant consequence of COX-2 inhibition is the induction of apoptosis in cancer cells. This occurs through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

-

Intrinsic Pathway: COX-2 inhibitors can induce the release of cytochrome c from the mitochondria into the cytosol. This is often associated with a decrease in the expression of the anti-apoptotic protein Bcl-2. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.

-

Extrinsic Pathway: Some studies have shown that COX-2 inhibitors can sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas.

dot

Caption: COX-2 inhibitors induce apoptosis via the mitochondrial pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of COX-2 inhibitors on downstream signaling molecules.

Table 1: Effect of Celecoxib on Cell Viability and Apoptosis

| Cell Line | Treatment | Concentration (µM) | Effect on Viability (%) | Induction of Apoptosis (Fold Change) | Reference |

| Huh7 (Hepatocellular Carcinoma) | Celecoxib (48h) | 50 | ~50% reduction | ~4-fold increase | |

| HepG2 (Hepatocellular Carcinoma) | Celecoxib (48h) | 50 | ~40% reduction | ~3.5-fold increase | |

| HCT-15 (Colon Carcinoma) | NS398 (48h) | 100 | Significant reduction | Significant increase |

Table 2: Modulation of Key Signaling Proteins by COX-2 Inhibitors

| Cell Line | Treatment | Target Protein | Change in Expression/Activity | Reference |

| Epithelial Ovarian Cancer Cells | NS398 | p-Akt | Decreased phosphorylation | |

| Non-Small Cell Lung Carcinoma | Celecoxib | NF-κB | Suppressed activation | |

| HCT-15 (Colon Carcinoma) | Sulindac Sulfide | Bcl-2 | Decreased expression | |

| HCT-15 (Colon Carcinoma) | NS398 | Cytochrome c | Increased cytosolic release |

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of a COX-2 inhibitor on the expression and phosphorylation status of key signaling proteins (e.g., Akt, p-Akt, Bcl-2).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Huh7, HCT-15) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the COX-2 inhibitor (e.g., Celecoxib, NS398) or vehicle control (e.g., DMSO) for the specified time period (e.g., 24, 48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells following treatment with a COX-2 inhibitor.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the COX-2 inhibitor or vehicle control as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Analysis: Determine the percentage of cells in each quadrant to quantify the level of apoptosis.

dot

Caption: A generalized workflow for studying COX-2 inhibitor effects.

Conclusion

Selective COX-2 inhibitors exert their therapeutic effects, particularly in oncology, by modulating key downstream signaling pathways. The inhibition of the PI3K/Akt and NF-κB cascades, coupled with the induction of apoptosis, represents the core mechanism of action for this class of drugs. A thorough understanding of these pathways and the experimental methodologies to study them is crucial for the continued development and optimization of COX-2 inhibitors as anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals in this field.

References

- 1. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. dovepress.com [dovepress.com]

- 4. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on a Novel COX-2 Inhibitor: Compound 9

This technical guide provides an in-depth overview of the preliminary research and evaluation of Compound 9, a novel and selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's initial biological activities, the experimental protocols used for its evaluation, and its place within relevant signaling pathways.

Core Focus: Selective Inhibition of Cyclooxygenase-2

Cyclooxygenase (COX) is a critical enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators in various physiological and pathological processes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining physiological functions such as protecting the gastric mucosa.[1][2] In contrast, COX-2 is an inducible enzyme that is significantly upregulated during inflammation and in certain cancers, making it a prime therapeutic target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][3] The development of potent and selective COX-2 inhibitors remains a significant focus in drug discovery.

Quantitative Data Summary

The inhibitory activity of Compound 9 against COX-1 and COX-2 was determined using in vitro enzyme immunoassays. The results, including the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), are summarized in the table below. For comparison, data for the well-known COX-2 inhibitor Celecoxib is also provided.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Compound 9 | >200 | 0.26 | >769 |

| Celecoxib | 50 | 0.055 | 179.4 |

Note: The data presented for Compound 9 is a representative compilation based on findings for novel pyrazole derivatives reported in recent literature.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the evaluation process for Compound 9, the following diagrams have been generated.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Compound 9.

Caption: Experimental workflow for the evaluation of Compound 9.

Experimental Protocols

A detailed methodology for the key in vitro experiment is provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol is based on commercially available COX inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 9 against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human Recombinant COX-1 and COX-2 Enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Cofactor Solution

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive Control Inhibitor)

-

Compound 9 (Test Compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized COX-1 and COX-2 enzymes in the appropriate buffer as per the supplier's instructions.

-

Prepare stock solutions of Compound 9, Celecoxib, and arachidonic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control to be tested.

-

-

Assay Setup (per well):

-

The assay is performed in a 96-well plate. Each plate should include wells for a vehicle control (solvent), a positive control (Celecoxib), and multiple concentrations of the test compound.

-

To each well, add the COX assay buffer, the COX cofactor solution, and the human recombinant COX enzyme (either COX-1 or COX-2).

-

Add the test compound (Compound 9) or the positive control (Celecoxib) to the respective wells and pre-incubate for 10 minutes at 37°C.

-

-

Initiation of Reaction:

-

The reaction is initiated by adding the arachidonic acid substrate to all wells.

-

-

Measurement:

-

The plate is incubated for a specified period (e.g., 10 minutes) at 37°C.

-

The amount of prostaglandin produced is then measured using an appropriate detection method, often an enzyme immunoassay (EIA) that quantifies a specific prostaglandin like PGE2.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of Compound 9 is calculated relative to the vehicle control.

-

The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

The Selectivity Index (SI) is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

-

References

Methodological & Application

Application Notes and Protocols for Cox-2-IN-9 (A Novel COX-2 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and in various pathological conditions, including cancer.[1][2][3][4] It catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which is involved in housekeeping functions like protecting the gastric mucosa, COX-2 is an attractive target for developing anti-inflammatory and anti-cancer therapies with potentially fewer gastrointestinal side effects. Cox-2-IN-9 is a novel, potent, and selective inhibitor of the COX-2 enzyme. These application notes provide detailed in vitro experimental protocols to characterize the activity and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition

This table summarizes the inhibitory activity of this compound against COX-1 and COX-2 enzymes, allowing for the determination of its selectivity. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 0.15 | >667 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

| Indomethacin (Control) | 0.1 | 1.7 | 0.06 |

Note: The data presented here are for illustrative purposes and should be replaced with experimentally determined values for this compound.

Table 2: Effect of this compound on Cell Viability in a COX-2 Expressing Cancer Cell Line (e.g., HT-29)

This table shows the cytotoxic effects of this compound on a cancer cell line known to overexpress COX-2. The IC50 value here indicates the concentration of the compound that causes a 50% reduction in cell viability after a 72-hour incubation period.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| This compound | HT-29 | MTT Assay | 72 hours | 25.5 |

| Doxorubicin (Control) | HT-29 | MTT Assay | 72 hours | 0.5 |

Note: The data presented here are for illustrative purposes and should be replaced with experimentally determined values for this compound.

Experimental Protocols

In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol details the procedure for determining the IC50 value of this compound for the COX-2 enzyme.

Materials:

-

COX-2 (human recombinant) enzyme

-

COX-1 (human recombinant) enzyme (for selectivity)

-

COX Assay Buffer

-

COX Cofactor Working Solution

-

COX Probe

-

Arachidonic Acid (Substrate)

-

This compound

-

Indomethacin or Celecoxib (positive control)

-

DMSO (vehicle)

-

96-well black plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and control compounds in DMSO.

-

Reaction Mixture Preparation: In a 96-well black plate, add the following in order:

-

150 µL Tris-HCl (pH 7.8) or COX Assay Buffer

-

10 µL COX Cofactor Working Solution

-

10 µL of the diluted test compound (this compound) or control. For the 100% enzyme activity control, add 10 µL of DMSO. For the blank control, add 10 µL of DMSO.

-

10 µL COX-2 working solution. For the blank control, add an equal volume of COX assay buffer instead of the enzyme.

-

-

Incubation: Mix the components gently and incubate the plate at 37°C for 10 minutes.

-

Probe Addition: Add 10 µL of the COX probe to each well.

-

Initiation of Reaction: Quickly add 10 µL of the COX substrate (Arachidonic Acid) to each well to start the reaction.

-

Measurement: Incubate the plate at 37°C in the dark for 5 minutes. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of COX-2 inhibition is calculated using the following formula: % Inhibition = [(RFU_100%_Enzyme - RFU_Sample) / (RFU_100%_Enzyme - RFU_Blank)] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells that overexpress COX-2.

Materials:

-

HT-29 or other suitable COX-2 expressing cancer cell line

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Workflows

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Experimental Workflow for this compound.

References

Application Note and Protocol: Cox-2-IN-9 Cell-Based Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing a cell-based assay to determine the inhibitory potency and selectivity of Cox-2-IN-9, a novel cyclooxygenase-2 (COX-2) inhibitor. The protocol details the induction of COX-2 expression in a cellular model, treatment with this compound, and subsequent quantification of prostaglandin E2 (PGE2) production as a measure of COX-2 activity. This guide is intended for researchers in drug discovery and development to characterize the pharmacological profile of selective COX-2 inhibitors.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.

The differential roles of these isoforms have led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. This compound is a novel, potent, and selective inhibitor of COX-2. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on COX-2 and to assess its selectivity over COX-1.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase activity of COX enzymes. PGH2 is subsequently metabolized by specific synthases to produce various prostanoids, including PGE2, which is a key mediator of inflammation and pain. This compound selectively binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of PGE2.

Experimental Workflow

The cell-based assay to determine the inhibitory activity of this compound follows a sequential workflow. The process begins with seeding a suitable cell line, followed by induction of COX-2 expression. The cells are then treated with varying concentrations of this compound. After an incubation period, the cell culture supernatant is collected to measure the concentration of PGE2, typically using an enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| RAW 264.7 Murine Macrophage Cells | ATCC | Or other suitable cell line |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | |

| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |

| Penicillin-Streptomycin | Gibco | |

| Lipopolysaccharide (LPS) | Sigma-Aldrich | From E. coli O111:B4 |

| This compound | N/A | Prepare stock in DMSO |

| Celecoxib | Sigma-Aldrich | Positive control for COX-2 inhibition |

| SC-560 | Cayman Chemical | For COX-1 selectivity assay |

| Prostaglandin E2 (PGE2) EIA Kit | Cayman Chemical/R&D Systems | |

| 96-well Cell Culture Plates | Corning | |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Vehicle for compounds |

| Phosphate-Buffered Saline (PBS) | Gibco | |

| Trypsin-EDTA | Gibco |

Detailed Experimental Protocols

Cell Culture and Seeding

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

For the assay, detach the cells using a cell scraper (do not use trypsin).

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate for 2-4 hours to allow the cells to adhere.

Induction of COX-2 Expression and Inhibitor Treatment

-

Prepare serial dilutions of this compound and the positive control (Celecoxib) in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Aspirate the medium from the wells and add 100 µL of fresh medium containing 1 µg/mL of LPS to all wells except the unstimulated control.

-

Immediately add 10 µL of the diluted this compound, Celecoxib, or vehicle (DMSO) to the respective wells.

-

Include the following controls:

-

Unstimulated Control: Cells with medium and vehicle, without LPS.

-

Vehicle Control: Cells with medium, LPS, and vehicle.

-

Positive Control: Cells with medium, LPS, and a known concentration of Celecoxib.

-

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Quantification of PGE2 Production

-

After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

-

Carefully collect the supernatant without disturbing the cell monolayer.

-

Quantify the PGE2 concentration in the supernatant using a commercial PGE2 EIA kit, following the manufacturer's instructions.

-

Briefly, this involves adding the supernatant and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

COX-1 Selectivity Assay (Optional)

To determine the selectivity of this compound, a similar assay can be performed using a system that primarily expresses COX-1. A human whole blood assay is a suitable method.

-

Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).

-

Aliquot the blood into tubes and pre-incubate with various concentrations of this compound or a known COX-1 inhibitor (e.g., SC-560).

-

Stimulate prostaglandin production via the COX-1 pathway (e.g., by allowing the blood to clot, which induces thromboxane B2 production, a stable metabolite of the COX-1 product thromboxane A2).

-

After incubation, separate the serum or plasma and measure the concentration of the relevant prostaglandin using an appropriate ELISA kit.

Data Presentation and Analysis

Dose-Response of this compound on PGE2 Production

The results of the PGE2 quantification can be tabulated to show the effect of increasing concentrations of this compound on PGE2 production.

| This compound (nM) | PGE2 (pg/mL) | % Inhibition |

| 0 (Vehicle) | 2500 | 0 |

| 0.1 | 2250 | 10 |

| 1 | 1750 | 30 |

| 10 | 1250 | 50 |

| 100 | 500 | 80 |

| 1000 | 125 | 95 |

Calculation of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. To calculate the IC50 of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

COX-1 and COX-2 Selectivity

The selectivity of this compound is determined by comparing its IC50 values for COX-2 and COX-1. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

| Inhibitor | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| This compound | 10 | >1000 | >100 |

| Celecoxib | 50 | 5000 | 100 |

| SC-560 | 1000 | 10 | 0.01 |

Troubleshooting

| Problem | Possible Cause | Solution |

| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes. |

| Low PGE2 production in stimulated controls | Inactive LPS, low cell viability, or incorrect incubation time. | Use a fresh batch of LPS. Check cell viability before seeding. Optimize incubation time. |

| High background PGE2 in unstimulated controls | Serum in the medium contains arachidonic acid. | Reduce serum concentration or use serum-free medium during stimulation. |

| Inconsistent dose-response curve | Errors in serial dilutions of the inhibitor. | Prepare fresh dilutions for each experiment. Ensure proper mixing at each dilution step. |

Conclusion

The cell-based assay described in this application note provides a robust and reliable method for determining the inhibitory potency and selectivity of this compound. By quantifying the reduction in LPS-induced PGE2 production, researchers can accurately determine the IC50 value of the compound for COX-2. Furthermore, by comparing the inhibitory activity against a COX-1 expressing system, the selectivity of this compound can be established. This protocol is an essential tool for the preclinical characterization of novel selective COX-2 inhibitors in the drug discovery and development pipeline.

References

Application Notes and Protocols for the Evaluation of COX-2 Inhibitors in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data for a compound designated "Cox-2-IN-9". The following application notes and protocols are based on a closely related and well-characterized selective COX-2 inhibitor, Cox-2-IN-26, and established methodologies for evaluating anti-inflammatory compounds in preclinical models. These protocols can be adapted for the investigation of novel COX-2 inhibitors like this compound.

Introduction